molecular formula C19H15ClFN3O3S B2860214 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-33-6

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2860214
CAS No.: 672949-33-6
M. Wt: 419.86
InChI Key: GNHAUJXTXSQZPX-UHFFFAOYSA-N
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Description

This compound (CAS: 672949-33-6, 439109-35-0) is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolin-2(3H)-one core substituted with 8,9-dimethoxy groups and a 5-[(2-chloro-6-fluorobenzyl)sulfanyl] moiety. The 2-chloro-6-fluorobenzyl group introduces electron-withdrawing halogens, which may influence electronic properties and binding affinity in pharmacological contexts.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAUJXTXSQZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent . This intermediate is then reacted with various sulfur-containing compounds to introduce the sulfanyl group. The final steps often involve cyclization reactions to form the imidazoquinazolinone core, followed by methoxylation to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylsulfanyl Group

Key Structural Differences
  • Halogenation Patterns: 3,4-Dichlorobenzylsulfanyl analog (CAS: N/A): Replaces the 2-chloro-6-fluorobenzyl group with a 3,4-dichlorobenzyl substituent, increasing molecular weight and lipophilicity . 4-Chlorobenzylsulfanyl analog (CAS: 1024018-78-7): Lacks the fluorine atom, reducing electronegativity and steric bulk compared to the target compound .
Impact on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Chloro-6-fluorobenzylsulfanyl 419.86 Balanced Cl/F substitution, 8,9-dimethoxy
3,4-Dichlorobenzylsulfanyl analog 3,4-Dichlorobenzylsulfanyl ~454.76 (calculated) Increased lipophilicity, dual Cl atoms
4-Chlorobenzylsulfanyl analog 4-Chlorobenzylsulfanyl ~405.28 (calculated) Reduced steric hindrance vs. target

Notes:

  • Fluorine’s electronegativity in the target compound may enhance metabolic stability compared to chlorine-only analogs .
  • The 8,9-dimethoxy groups improve solubility relative to non-methoxy derivatives (e.g., compounds in ) .

Modifications to the Core Structure

Fused Heterocyclic Systems
  • Thiazolo-fused derivatives (e.g., 5b in ): Feature a thiazolo[5,4-e]pyrimidine ring, which may influence redox properties and binding kinetics .
Triazoloquinazoline Derivatives
  • 5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (): Replaces the imidazo core with a triazolo system, reducing hydrogen-bonding capacity but enhancing thermal stability (melting point: N/A; triazolo derivatives often >250°C) .

Biological Activity

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens and its structural characteristics. This compound is part of the imidazoquinazoline class, which has been explored for its pharmacological properties.

  • Molecular Formula : C19H15ClFN3O3S
  • Molecular Weight : 419.86 g/mol
  • CAS Number : 672949-33-6
  • Boiling Point : Approximately 573.1 °C (predicted)
  • Density : 1.50 g/cm³ (predicted)
  • pKa : -2.05 (predicted) .

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing primarily on its antiviral and antimicrobial properties.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit potent activity against HIV-1. For instance, the introduction of a 2-chloro-6-fluorobenzyl group significantly enhances inhibitory effects against both wild-type and clinically relevant HIV-1 mutants. In enzyme assays, compounds with this substitution showed picomolar activity, indicating a strong potential for therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties were assessed through various assays against a range of bacterial and fungal strains. For example:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Fungal Strains Tested : Aspergillus niger, Candida albicans.

Results indicated that certain derivatives demonstrated significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological efficacy. The presence of the sulfanyl group and the specific halogen substitutions (chlorine and fluorine) are critical for enhancing the binding affinity to target enzymes or receptors involved in viral replication and bacterial resistance mechanisms.

Case Studies

  • In Vivo Studies on HIV Inhibition : A study involving stereoisomers of similar compounds showed varying degrees of efficacy in inhibiting HIV replication. The R configuration at the stereogenic center correlated with increased antiviral activity .
  • Antimicrobial Efficacy Assessment : A series of derivatives were synthesized and screened for their antimicrobial properties using the disc diffusion method. Compounds with halogen substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .

Comparative Analysis

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntiviral<0.01
Similar Derivative AAntibacterial5
Similar Derivative BAntifungal10

Q & A

Q. What synthetic routes are recommended for synthesizing 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between amine-containing intermediates (e.g., 1H-imidazole derivatives) and halogenated aldehydes under reflux conditions using solvents like acetic acid .
  • Thioether formation via nucleophilic substitution, where a benzylthiol group is introduced using 2-chloro-6-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and sulfanyl-linked methylene groups (δ ~4.2–4.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the imidazoquinazolinone core .
  • IR spectroscopy : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. How should initial biological activity screening be designed?

Use in vitro assays targeting:

  • Kinase inhibition : Screen against panels of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC determination) .
  • Cytotoxicity : Assess against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions .
  • Catalyst use : Add Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to functionalize the quinazolinone core .
  • Temperature control : Maintain reflux temperatures (~110°C) for condensation steps to accelerate kinetics .

Q. How to resolve contradictions in biological activity data across studies?

  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell passage number, reagent batches) .
  • Dose-response validation : Replicate experiments with standardized protocols and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via HPLC-MS .
  • Long-term stability : Store at –20°C, 4°C, and 25°C, and analyze purity monthly over 12–24 months .

Q. Which computational approaches predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or DNA topoisomerases .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with activity data to guide analog design .

Q. How to profile and quantify impurities in synthesized batches?

  • HPLC-DAD/UV : Use C18 columns (gradient elution with acetonitrile/water + 0.1% TFA) to separate impurities .
  • Reference standards : Compare retention times and MS spectra against certified impurities (e.g., EP/JP reference materials) .

Methodological Notes

  • Experimental design : For bioassays, adopt a split-plot design to evaluate multiple variables (e.g., concentration, exposure time) while minimizing resource use .
  • Data interpretation : Use cheminformatics tools (e.g., ChemAxon, MOE) to analyze structure-activity relationships and prioritize analogs for synthesis .

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